

# 1-Phenylcyclohexanecarboxylic acid CAS number 1135-67-7

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## Compound of Interest

Compound Name: 1-Phenylcyclohexanecarboxylic acid

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An In-Depth Technical Guide to **1-Phenylcyclohexanecarboxylic Acid** (CAS 1135-67-7)

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of **1-Phenylcyclohexanecarboxylic acid** (CAS No. 1135-67-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, detailed analytical characterization, and safety protocols. By integrating established protocols with the underlying chemical principles, this guide serves as an authoritative resource for the practical application and understanding of this versatile molecule.

## Introduction and Molecular Overview

**1-Phenylcyclohexanecarboxylic acid** is an aromatic carboxylic acid distinguished by a cyclohexane ring bonded to both a phenyl group and a carboxylic acid functional group at the same carbon atom.<sup>[1]</sup> It typically presents as a white to off-white solid crystalline powder.<sup>[1][2]</sup> While exhibiting low solubility in water, it is more readily soluble in organic solvents like ethanol and ether.<sup>[1]</sup>

Its primary significance lies in its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.<sup>[1]</sup> The rigid, three-dimensional structure imparted by the phenylcyclohexane core makes it a valuable scaffold in medicinal chemistry.

Key Identifiers:

- IUPAC Name: 1-phenylcyclohexane-1-carboxylic acid<sup>[3]</sup>
- CAS Number: 1135-67-7<sup>[3]</sup>
- Molecular Formula: C<sub>13</sub>H<sub>16</sub>O<sub>2</sub><sup>[4]</sup>
- Molecular Weight: 204.27 g/mol

## Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of **1-Phenylcyclohexanecarboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	204.27 g/mol	
Melting Point	119-124 °C	
Boiling Point	302.76 °C (at 760 mmHg)	
Appearance	White to off-white solid / Beige Powder	<sup>[1][2]</sup>
XLogP3-AA	3.4	<sup>[3]</sup>
InChI Key	QXXHHHWXFHPNOS-UHFFFAOYSA-N	<sup>[3]</sup>

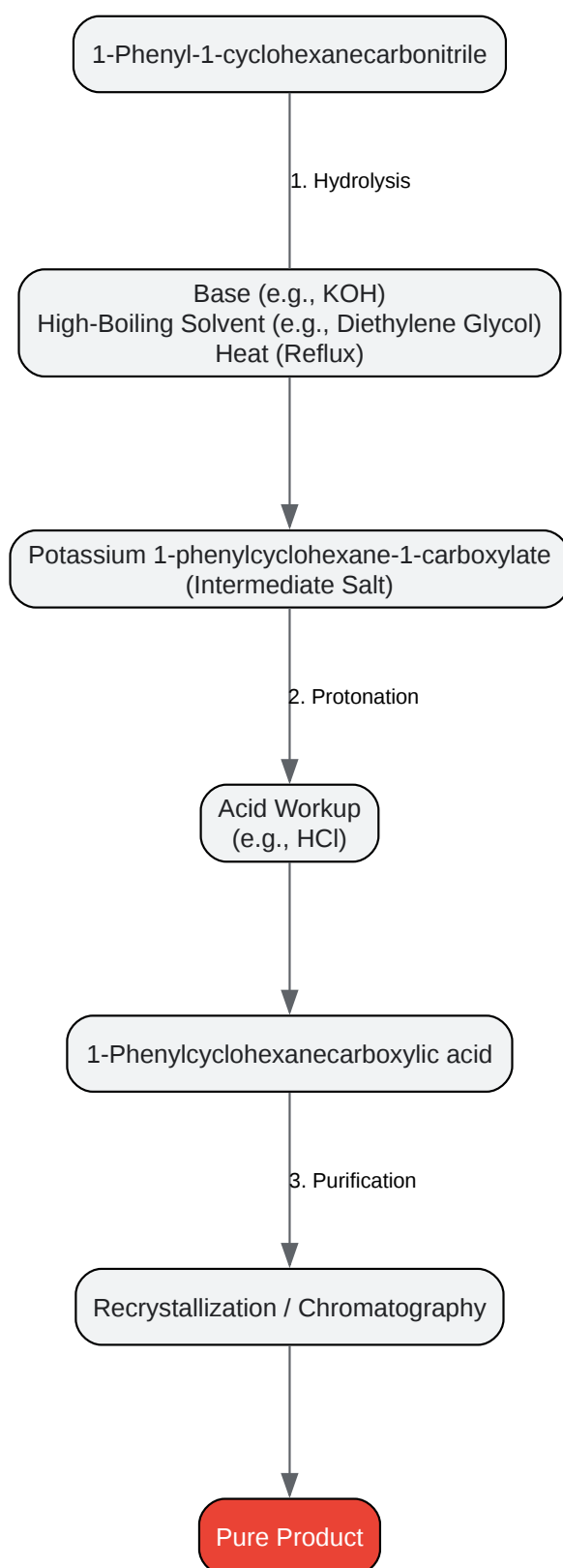
## Synthesis and Chemical Reactivity

The synthesis of **1-Phenylcyclohexanecarboxylic acid** is most commonly achieved through the hydrolysis of its corresponding nitrile precursor, 1-Phenyl-1-cyclohexanecarbonitrile. This transformation is a cornerstone reaction for accessing this and related carboxylic acids.

## Primary Synthetic Route: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile

The conversion of the nitrile to a carboxylic acid is a robust and well-established method.<sup>[4]</sup> This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is frequently employed.<sup>[5][6]</sup> The process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis steps to yield the carboxylate, which is then protonated to form the final carboxylic acid.

The diagram below illustrates the general workflow for this synthesis.



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Caption: General workflow for the synthesis of **1-Phenylcyclohexanecarboxylic acid**.

## Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.<sup>[4]</sup>

Objective: To synthesize **1-Phenylcyclohexanecarboxylic acid** from 1-Phenyl-1-cyclohexanecarbonitrile.

Materials:

- 1-Phenyl-1-cyclohexanecarbonitrile
- Potassium Hydroxide (KOH)
- Diethylene Glycol
- Hydrochloric Acid (HCl), concentrated
- Deionized Water
- Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

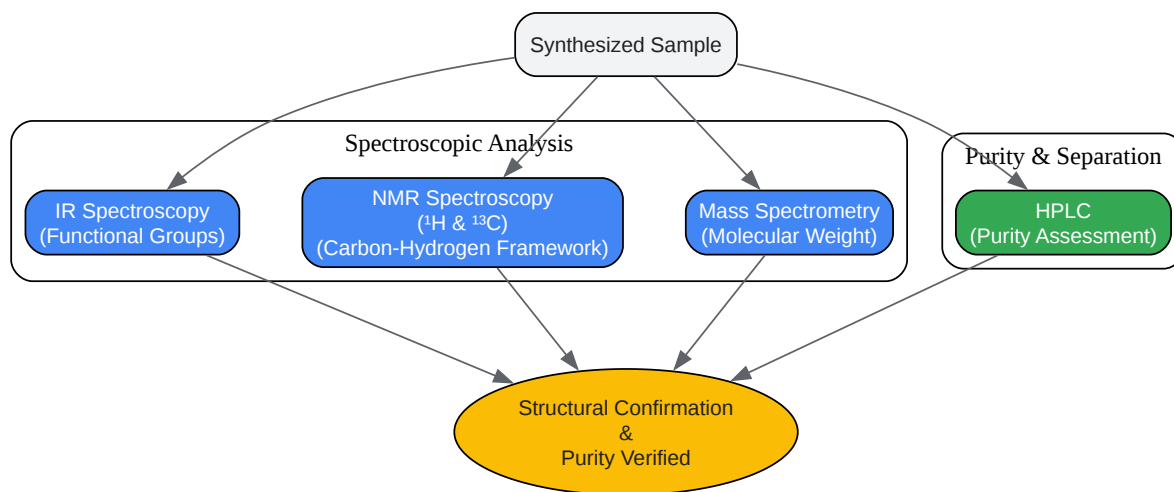
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 1-Phenyl-1-cyclohexanecarbonitrile, a molar excess of potassium hydroxide (typically 3-5 equivalents), and diethylene glycol as the solvent.
  - **Causality:** A strong base (KOH) is required to initiate the nucleophilic attack on the sterically hindered tertiary nitrile. A high-boiling solvent like diethylene glycol is used to achieve the high temperatures necessary to drive the reaction to completion.
- **Hydrolysis:** Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

- **Cooling and Dilution:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous solution with a significant volume of water.
- **Extraction:** Transfer the aqueous solution to a separatory funnel. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
  - **Causality:** At this stage, the product exists as the water-soluble potassium carboxylate salt, while non-polar impurities will partition into the organic phase.
- **Acidification:** Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic ( $\text{pH} < 2$ ). A white precipitate of **1-Phenylcyclohexanecarboxylic acid** should form.
  - **Causality:** Protonation of the carboxylate anion renders the carboxylic acid neutral and significantly less water-soluble, causing it to precipitate.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- **Drying:** Dry the purified crystals under vacuum to yield the final product.

## Analytical Characterization and Structural Elucidation

Confirming the identity and purity of **1-Phenylcyclohexanecarboxylic acid** requires a combination of spectroscopic techniques.



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Caption: A typical analytical workflow for confirming the structure and purity.

## Spectroscopic Data

The following table summarizes the key spectral features used to identify the compound.

Technique	Feature	Characteristic Absorption / Shift
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	Very broad, 2500–3300 $\text{cm}^{-1}$ <a href="#">[7]</a> <a href="#">[8]</a>
C=O Stretch (Carboxylic Acid Dimer)	Strong, $\sim 1710 \text{ cm}^{-1}$ <a href="#">[7]</a> <a href="#">[8]</a>	
$^1\text{H}$ NMR	Carboxyl Proton (-COOH)	Singlet, $\sim 12 \delta$ (highly deshielded) <a href="#">[7]</a>
Aromatic Protons (-C <sub>6</sub> H <sub>5</sub> )	Multiplet, $\sim 7.2\text{--}7.4 \delta$	
Cyclohexane Protons (-C <sub>6</sub> H <sub>10</sub> -)	Multiplets, $\sim 1.4\text{--}2.5 \delta$	
$^{13}\text{C}$ NMR	Carboxyl Carbon (-COOH)	165–185 $\delta$ <a href="#">[7]</a>
Aromatic Carbons (-C <sub>6</sub> H <sub>5</sub> )	125–145 $\delta$	
Aliphatic Carbons (-C <sub>6</sub> H <sub>10</sub> -)	25–50 $\delta$	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z = 204 <a href="#">[3]</a>

Note: NMR shifts are approximate and can vary based on solvent and concentration.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **1-Phenylcyclohexanecarboxylic acid** and for pharmacokinetic studies. A reverse-phase (RP) method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) provides effective separation.[\[9\]](#)

## Applications in Research and Development

**1-Phenylcyclohexanecarboxylic acid** is not typically an end-product but rather a critical starting material or intermediate.

- **Pharmaceutical Scaffolding:** Its rigid structure is used as a scaffold to synthesize more complex molecules with potential therapeutic activities. The presence of the carboxylic acid



group provides a convenient handle for further chemical modifications, such as amidation and esterification.[1]

- **Precursor to Arylcyclohexylamines:** Historically and in chemical literature, the nitrile precursor to this acid, 1-piperidinocyclohexanecarbonitrile, is famously used in the synthesis of Phencyclidine (PCP) and other related 1-arylcyclohexylamine derivatives.[10][11][12] These compounds have been studied for their effects as central nervous system depressants and dissociative anesthetics.[11][12] While this has applications in neuroscience research, it is also relevant in forensic chemistry due to the illicit synthesis of such compounds.[13]
- **Derivative Studies:** Research has been conducted on derivatives of similar cyclohexanecarboxylic acid structures to explore potential anti-inflammatory and antimicrobial activities.[14][15]

## Safety, Handling, and Storage

Proper handling of **1-Phenylcyclohexanecarboxylic acid** is essential to ensure laboratory safety.

GHS Hazard Classification:[3]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[3]

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **First Aid:**
  - **Eyes:** Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Get medical attention.[2]

- Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[2]
- Inhalation: Remove to fresh air. Get medical attention.[2]
- Storage: Store at room temperature in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.

## Conclusion

**1-Phenylcyclohexanecarboxylic acid** (CAS 1135-67-7) is a well-characterized chemical compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis from nitrile precursors, combined with its utility as a structural scaffold, makes it a valuable intermediate in the production of complex organic molecules, including pharmacologically active agents. A thorough understanding of its properties, synthesis, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

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